Selamectin
CAS No.: 165108-07-6
Cat. No.: VC20912989
Molecular Formula: C43H63NO11
Molecular Weight: 770.0 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 165108-07-6 |
---|---|
Molecular Formula | C43H63NO11 |
Molecular Weight | 770.0 g/mol |
IUPAC Name | 6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
Standard InChI | InChI=1S/C43H63NO11/c1-24-11-10-14-30-23-50-40-36(44-48)27(4)19-33(43(30,40)47)41(46)52-32-20-31(16-15-25(2)38(24)53-35-21-34(49-6)37(45)28(5)51-35)54-42(22-32)18-17-26(3)39(55-42)29-12-8-7-9-13-29/h10-11,14-15,19,24,26,28-29,31-35,37-40,45,47-48H,7-9,12-13,16-18,20-23H2,1-6H3 |
Standard InChI Key | AFJYYKSVHJGXSN-UHFFFAOYSA-N |
Isomeric SMILES | C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\[C@H]([C@H](/C=C\C=C4CO[C@H]\5[C@@]4([C@@H](C=C(/C5=N/O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O)OC)/C)O[C@@H]1C7CCCCC7 |
SMILES | CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 |
Canonical SMILES | CC1CCC2(CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=NO)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)O)OC)C)OC1C7CCCCC7 |
Introduction
Chemical Classification and Properties
Selamectin belongs to the pharmacotherapeutic group of therapeutic antiparasitic agents (ATCvet code: QP54AA05) . As a semi-synthetic compound of the avermectin class, selamectin was developed through a systematic evaluation program aimed at discovering avermectin analogues with improved safety profiles, particularly for breeds sensitive to ivermectin toxicity .
Mechanism of Action
Selamectin's antiparasitic efficacy derives from its ability to interfere with chloride channel conductance in invertebrate parasites . This interference mechanism causes:
Neurological Effects
The compound binds to glutamate-gated chloride channels in nerve and muscle cells of target parasites . This binding increases permeability to chloride ions, resulting in disruption of normal neurotransmission. The influx of chloride ions inhibits the electrical activity of nerve cells in nematodes and muscle cells in arthropods, ultimately causing paralysis and/or death of the parasite .
Antimycobacterial Activity
Recent research has uncovered that selamectin demonstrates antimycobacterial properties with better potency than other avermectins . Studies suggest selamectin inhibits the DprE1 enzyme in mycobacteria, with specific amino acid residues at position 282 (such as L282F and L282V) affecting binding affinity and antimycobacterial activity . This discovery opens potential new therapeutic applications beyond traditional antiparasitic use.
Pharmacokinetic Profile
The pharmacokinetic characteristics of selamectin contribute significantly to its clinical utility and dosing protocol. Following topical application, selamectin demonstrates consistent absorption and distribution properties:
Absorption and Distribution
Following topical administration, selamectin is absorbed through the skin, reaching maximum plasma concentrations at approximately 1 day post-administration in cats and 3 days in dogs . After skin absorption, the compound distributes systemically throughout the body .
Elimination and Persistence
Selamectin exhibits remarkably slow elimination from plasma, with detectable concentrations persisting for 30 days after a single topical dose at 6 mg/kg . The terminal elimination half-life values are 8 days for cats and 11 days for dogs . This prolonged persistence ensures effective concentrations throughout the standard monthly dosing interval.
Sex-Based Variations
Research has identified potential sex-based differences in pharmacokinetics, with greater bioavailability observed in female beagles compared to males following topical administration at the minimum recommended dose of 6 mg/kg . This finding suggests possible considerations for sex-specific dosing strategies.
Table 1: Pharmacokinetic Parameters of Selamectin in Dogs and Cats
Parameter | Dogs | Cats |
---|---|---|
Time to maximum plasma concentration | 3 days | 1 day |
Terminal elimination half-life | 11 days | 8 days |
Duration of detectable plasma levels | 30 days | 30 days |
Systemic metabolism | Minimal | Minimal |
Administration interval | 30 days | 30 days |
Spectrum of Antiparasitic Activity
Selamectin demonstrates exceptional broad-spectrum activity against numerous parasites affecting companion animals:
Fleas (Ctenocephalides felis)
Selamectin exhibits adulticidal, ovicidal, and larvicidal activity against fleas . Laboratory studies demonstrate >98% kill rate of adult fleas within 24-36 hours of application, with persistent lethal effects against reinfesting fleas for approximately 30 days . Through its multi-stage activity, selamectin effectively breaks the flea life cycle by killing adults, preventing egg hatching, and eliminating larvae .
In a multi-center clinical trial conducted across seven veterinary dermatology specialty clinics, selamectin applied at 30-day intervals achieved progressive reduction in flea populations without requiring additional environmental treatments. Geometric mean flea count reductions were 90.6%, 97.0%, and 98.0% on days 30, 60, and 90, respectively, compared to baseline .
Biting Lice
Controlled studies have demonstrated 100% efficacy against biting lice (Trichodectes canis on dogs and Felicola subrostratus on cats) throughout the treatment period . A single topical application at 6 mg/kg resulted in significantly lower louse counts compared to both pretreatment baseline (P=0.0001) and placebo-treated controls (P≤0.05 for dogs, P=0.0001 for cats). Treatment also produced marked reduction in associated clinical signs .
Mites
Selamectin is highly effective against various mite species:
-
Cheyletiella mites in rabbits, cats, and dogs (off-label use)
-
Psoroptes cuniculi (rabbit ear mites): Studies show complete elimination of live mites within 7 days of treatment with efficacy maintained for up to 56 days following application at 6-18 mg/kg
Ticks
The product demonstrates efficacy against the American dog tick (Dermacentor variabilis) .
Heartworm (Dirofilaria immitis)
Selamectin effectively prevents heartworm disease by targeting larval stages of D. immitis . In ferrets, efficacy rates of 99.5% (at 6 mg/kg) to 100% (at 18 mg/kg) have been documented for heartworm prevention .
Intestinal Parasites
Selamectin is effective against:
Table 2: Efficacy of Selamectin Against Common Parasites
Clinical Applications
The versatility of selamectin has established it as a preferred treatment option across multiple species and indications:
Approved Veterinary Uses
The commercial formulation has received regulatory approval for:
-
Treatment of otodectic mange (Otodectes cynotis) in dogs and cats
-
Management of sarcoptic mange (Sarcoptes scabiei) in dogs
-
Control of flea infestations in dogs and cats
-
Elimination of biting lice in dogs and cats
-
Treatment of Toxocara spp. infections in dogs and cats
-
Treatment of hookworm infections in cats
-
Prevention of heartworm disease (Dirofilaria immitis) in dogs and cats
Additionally, selamectin can be integrated into treatment strategies for flea allergy dermatitis, with its ovicidal and larvicidal properties aiding in environmental flea control .
Standard Dosing Protocol
The standard recommended minimum dose is 6 mg/kg body weight, applied topically as a spot-on treatment at the base of the neck in front of the scapulae . For ongoing parasite control, the product is typically administered at 30-day intervals .
Rabbits
Research has validated selamectin's efficacy against Psoroptes cuniculi ear mites in rabbits. Application at 6-18 mg/kg body weight, either as a single treatment or two treatments 28 days apart, eliminated ear mites with sustained efficacy for up to 56 days . Case studies document successful treatment of 4-month-old dwarf rabbits with a single 15 mg dose .
Ferrets
Selamectin has demonstrated safety and efficacy for heartworm prevention in ferrets at doses of 6-18 mg/kg monthly . At the higher dose of 18 mg/kg, 100% efficacy in heartworm prevention was achieved without adverse effects .
Table 3: Dosage Recommendations for Selamectin Across Species
Species | Approved Dosage | Off-label Dosage (when applicable) | Administration Route |
---|---|---|---|
Dogs | 6 mg/kg | - | Topical (spot-on at base of neck) |
Cats | 6 mg/kg | - | Topical (spot-on at base of neck) |
Rabbits | - | 6-18 mg/kg | Topical (spot-on at base of neck) |
Ferrets | - | 6-18 mg/kg (18 mg/kg preferred) | Topical (spot-on at base of neck) |
Comparative Advantages
Selamectin offers several distinct advantages over other antiparasitic medications:
Broad Spectrum Activity
Unlike many antiparasitics that target either ectoparasites or endoparasites exclusively, selamectin provides efficacy against both categories, simplifying parasite management protocols .
Ease of Administration
As a topical spot-on treatment, selamectin is especially beneficial for animals that resist oral medication administration, particularly cats .
Environmental Impact
Through its multi-stage activity against fleas (adulticidal, ovicidal, and larvicidal), selamectin helps control parasite populations both on treated animals and in their environment, effectively breaking parasitic life cycles .
Extended Efficacy Window
The pharmacokinetic profile of selamectin, characterized by prolonged persistence in plasma and slow elimination, enables convenient monthly dosing intervals .
Table 4: Reduction in Flea Counts with Monthly Selamectin Treatment
Time Point | Percentage Reduction in Geometric Mean Flea Counts (Dogs and Cats Combined) |
---|---|
Day 30 | 90.6% |
Day 60 | 97.0% |
Day 90 | 98.0% |
Future Research Directions
Recent discoveries have expanded our understanding of selamectin's potential applications beyond traditional antiparasitic roles:
Antimycobacterial Applications
Research has identified promising antimycobacterial activity, with selamectin showing superior potency against mycobacteria compared to other avermectins . Studies into the mechanism of this activity reveal that selamectin inhibits the DprE1 enzyme in mycobacteria, with binding stability influenced by specific amino acid residues .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume